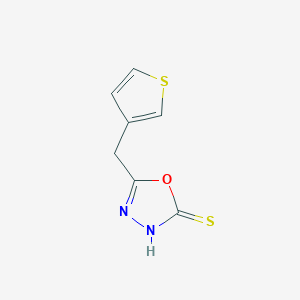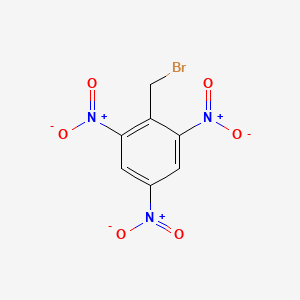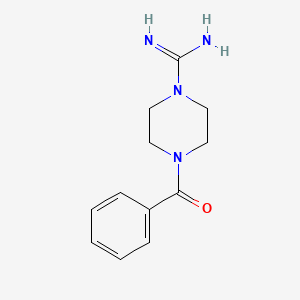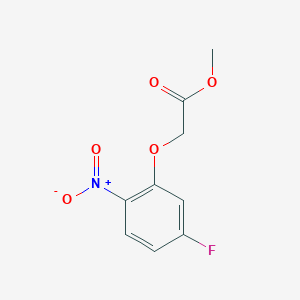
2-(5-氟-2-硝基苯氧基)乙酸甲酯
描述
Methyl 2-(5-fluoro-2-nitrophenoxy)acetate, also known as MFPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a colorless liquid that is widely used in the synthesis of various organic compounds.
科学研究应用
荧光化学传感器
2-(5-氟-2-硝基苯氧基)乙酸甲酯与荧光化学传感器的发展相关,用于检测广泛的分析物。Roy (2021) 讨论了使用相关化合物检测金属离子、阴离子、和中性分子的重要性,强调了此类化学品在为环境和生物应用创造高选择性和灵敏度化学传感器中的重要性(Roy,2021)。
硝基苯酚的大气化学
Harrison 等人 (2005) 的研究回顾了硝基苯酚的大气存在,硝基苯酚与 2-(5-氟-2-硝基苯氧基)乙酸甲酯在结构上相似。这些化合物产生于燃烧过程和杀虫剂水解,通过空气质量影响大气化学,并可能影响人体健康(Harrison 等人,2005)。
合成和有机化学
Qiu 等人 (2009) 描述了 2-氟-4-溴联苯的合成,该过程可能类似于或涉及 2-(5-氟-2-硝基苯氧基)乙酸甲酯等化合物。这项研究重点介绍了该化合物在制造药物中的作用,以及与高效安全地合成此类分子相关的挑战(Qiu 等人,2009)。
环境和毒理学研究
与 2-(5-氟-2-硝基苯氧基)乙酸甲酯在结构上相关的化合物(例如硝基苯酚及其衍生物)在环境中的存在和影响是重要的研究领域。研究重点关注它们的产生、环境存在、降解途径以及对生态系统和人类健康的潜在毒性。例如,Bedoux 等人 (2012) 探讨了三氯生的环境存在、毒性和降解,表明与类似化合物相关的环境研究的更广泛背景(Bedoux 等人,2012)。
属性
IUPAC Name |
methyl 2-(5-fluoro-2-nitrophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO5/c1-15-9(12)5-16-8-4-6(10)2-3-7(8)11(13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNCCKAYVNDMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381506 | |
| Record name | methyl 2-(5-fluoro-2-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-fluoro-2-nitrophenoxy)acetate | |
CAS RN |
116355-65-8 | |
| Record name | methyl 2-(5-fluoro-2-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1621492.png)
![Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1621494.png)
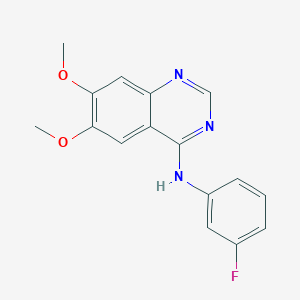
![1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene](/img/structure/B1621497.png)
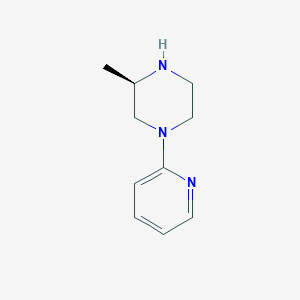
![2-Ethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1621500.png)
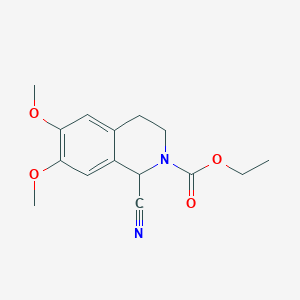
![3-[5-tert-butyl-2-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1621503.png)
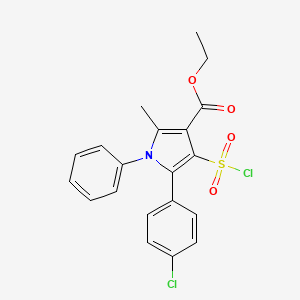
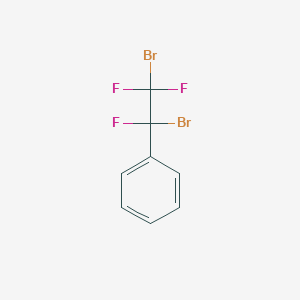
![1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone](/img/structure/B1621511.png)
